Dimethyl methylphosphonite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxy(methyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMSTCRBSAVFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400507 | |
| Record name | dimethyl methylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20278-51-7 | |
| Record name | dimethyl methylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanistic Studies of Dimethyl Methylphosphonate
Synthetic Pathways for Dimethyl Methylphosphonate (B1257008) Production
Dimethyl methylphosphonate (DMMP) is a significant organophosphorus compound, and its synthesis has been achieved through several chemical routes. These pathways range from classic rearrangement reactions to modern, optimized protocols emphasizing efficiency and environmental sustainability.
Michaelis-Arbuzov Rearrangement and its Catalytic and Solvent-Free Variants
The most prominent and historically significant method for synthesizing Dimethyl methylphosphonate is the Michaelis-Arbuzov reaction. nih.gov This reaction involves the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an alkyl halide, like iodomethane. wikipedia.org The fundamental transformation involves the conversion of a trivalent phosphorus species to a pentavalent one, creating a stable phosphorus-carbon bond. nih.gov
The classical Michaelis-Arbuzov reaction can be summarized as the reaction between trimethyl phosphite and a methylating agent. google.com The process is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate, which then undergoes rearrangement to yield the final phosphonate (B1237965) product.
Recent advancements have focused on improving the efficiency and environmental profile of this reaction. Catalytic variants have been developed to accelerate the process and improve yields. Lewis acids such as TMSOTf or LaCl₃·7H₂O have been shown to effectively catalyze the rearrangement. mdpi.com Another approach employs benzenesulfonic acid compounds as catalysts, which can also participate in transesterification reactions, synergistically promoting the Michaelis-Arbuzov rearrangement to completion with yields exceeding 93%. google.com
In a move towards green chemistry, solvent-free and catalyst-free procedures for the Michaelis-Arbuzov reaction have been developed using flow chemistry. researchgate.net This method allows for the synthesis of alkylphosphonates with very short reaction times and excellent conversions, providing a sustainable and rapid alternative to traditional batch methods. researchgate.net
| Variant | Reactants | Catalyst/Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|---|
| Classical | Trimethyl phosphite, Iodomethane | Thermal | Well-established, fundamental route | - | wikipedia.org |
| Catalytic | Trimethyl phosphite | Benzenesulfonic acid | Cheap catalyst, high purity product | >93% | google.com |
| Catalytic | Dimethyl phenylphosphonite, Heterocyclic halides | LaCl₃·7H₂O | Avoids toxic catalysts, good yields | 80-89% | researchgate.net |
| Solvent-Free | Trialkyl phosphites, Alkyl halides | Flow conditions, catalyst-free | Sustainable, rapid, high conversion | ≥99% (conversion) | researchgate.net |
Esterification Protocols for Methylphosphonic Acid Precursors
An alternative pathway to Dimethyl methylphosphonate involves the direct esterification of methylphosphonic acid. google.com This method treats methylphosphonic acid with an excess of an alcohol, typically methanol (B129727), in the presence of a catalyst. google.comnih.gov Catalysts such as p-toluenesulfonic acid-modified diatomaceous earth or chlorinated-modified silica (B1680970) chloride have been successfully employed to facilitate this reaction. google.com The esterification process offers a direct route from the acid precursor to the desired phosphonate ester. Depending on the reaction conditions, particularly the temperature, the process can be controlled to selectively yield monoesters or diesters. nih.gov
Synthetic Routes from Methylphosphonic Dichloride and Alcohols
Dimethyl methylphosphonate can also be synthesized from methylphosphonyl dichloride. wikipedia.org This precursor, which contains two reactive chlorine atoms, readily reacts with alcohols. When methylphosphonyl dichloride is treated with two equivalents of an alcohol like methanol, it undergoes a substitution reaction to form the corresponding dialkoxide, in this case, Dimethyl methylphosphonate, with the concomitant release of hydrogen chloride. wikipedia.org This reaction is a versatile method for preparing various phosphonate esters by simply changing the alcohol used. wikipedia.orgnih.gov
Conversely, DMMP serves as a key starting material for the production of methylphosphonyl dichloride. The reaction of DMMP with a chlorinating agent like thionyl chloride, often catalyzed by various amines or inorganic halides, yields methylphosphonyl dichloride. wikipedia.orgwikipedia.orggoogle.comgoogle.com
Optimized and Green Chemistry Approaches to DMMP Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses for phosphonates, including DMMP. rsc.org A significant focus has been on reducing or eliminating the use of hazardous solvents. researchgate.net
Key green approaches applicable to DMMP synthesis include:
Solvent-Free Reactions : As mentioned, the Michaelis-Arbuzov rearrangement can be performed under neat (solvent-free) conditions, particularly using flow chemistry, which minimizes waste and simplifies product isolation. researchgate.net
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times for the Michaelis-Arbuzov reaction, offering an efficient and "green" alternative to conventional heating. mdpi.com
Catalysis : The development of recyclable and less toxic catalysts, such as certain Lewis acids or inorganic salts, reduces the environmental impact of the synthesis. google.commdpi.com One study optimized the Michaelis-Arbuzov synthesis of DMMP using a novel reusable catalyst at 180°C, achieving a yield of 78%. researchgate.net
These optimized methods not only improve the ecological footprint of DMMP production but also often lead to higher yields, shorter reaction times, and simpler purification procedures. researchgate.netrsc.org
Elucidation of Reaction Mechanisms Involving Dimethyl Methylphosphonate
Understanding the reaction mechanisms of DMMP is crucial for its application and for predicting its environmental fate. Studies have primarily focused on its interactions in homogeneous environments, such as the gas phase or in solution.
Homogeneous Reaction Dynamics
Homogeneous reactions of DMMP have been investigated to understand its degradation pathways and reactivity. A key area of study is its reaction with hydroxyl (OH) radicals in the gas phase, which is a primary mechanism for the atmospheric decomposition of volatile organic compounds. nih.gov
The kinetics of the reaction between OH radicals and DMMP were studied over a wide temperature range (295–837 K). The reaction rate constant was found to have a distinct V-shaped temperature dependence, with the rate decreasing as temperature rises from 295 K to 530 K, and then increasing at temperatures above 530 K. nih.gov This complex behavior suggests multiple reaction pathways with different activation energies are at play.
In another context, the kinetics of ion-molecule reactions involving DMMP have been explored using mass spectrometry. nih.gov These studies are relevant for the detection of organophosphorus compounds. It was found that protonated molecules react rapidly with DMMP via non-dissociative proton transfer. nih.gov Other ions, such as O⁺ and O₂⁺, react to form a variety of products, while some negative ions like SF₅⁻ and NO₃⁻ are less reactive. nih.gov The interaction of DMMP with metalloporphyrins in solution has also been studied, revealing that DMMP binds to the metal center via axial coordination, forming a 1:1 complex in an exothermic reaction. researchgate.net
| Temperature Range (K) | Rate Constant Behavior | Fitting Expression (k in cm³molecule⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 295–530 | Negative Temperature Dependence (rate decreases with increasing T) | k₁ = 2.19 × 10⁻¹⁴(T/298)²·⁴³exp(15.02 kJ mol⁻¹/RT) + 1.71 × 10⁻¹⁰exp(−26.51 kJ mol⁻¹/RT) | nih.gov |
| 530–837 | Positive Temperature Dependence (rate increases with increasing T) |
Hydroxyl Radical Initiated Reactions: Kinetics and Product Identification
The reaction between Dimethyl methylphosphonate (DMMP) and the hydroxyl radical (•OH) is primarily initiated by hydrogen abstraction, leading to the formation of carbon-centered radicals. This degradation pathway is a major route for •OH radical reactions with DMMP, as electron abstraction and •OH addition reactions are not significant. The initial products, these carbon-centered radicals, can subsequently react with oxygen to yield phosphonic acid monoesters, such as methyl methylphosphonate.
The kinetics of the gas-phase reaction of OH radicals with DMMP have been studied over a wide range of temperatures. The reaction rate constant shows a distinct V-shaped temperature dependence. In the lower temperature range of 295–530 K, the rate constant decreases as temperature increases (negative dependence). Conversely, in the higher temperature range of 530–837 K, the rate constant increases with temperature (positive dependence), with a turning point observed at approximately 530 K. This complex behavior cannot be fitted with a standard three-parameter Arrhenius expression, requiring a more complex five-parameter equation to accurately model the kinetics over the full temperature range.
Investigations using atmospheric pressure ionization mass spectrometry (API-MS) have identified the formation of a product with a molecular weight of 110, which is attributed to methylphosphonic acid, monomethyl ester [CH3OP(O)(CH3)OH], from the reaction of OH radicals with DMMP. Further analysis by Fourier transform infrared (FT-IR) spectroscopy has identified several products with their molar yields, including carbon monoxide (54 ± 6%), carbon dioxide (5 ± 1% in dry air), and formaldehyde (B43269) (3.9 ± 0.7%).
| Rate Constant (k) | Temperature (K) | Pressure/Conditions | Method | Reference |
|---|---|---|---|---|
| (2 ± 1) × 10⁸ M⁻¹ s⁻¹ | Room Temperature | Aqueous | Competition kinetics with thiocyanate | |
| 10.4 ± 0.6 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 296 ± 2 | Atmospheric pressure of air | Relative rate | |
| 6.25 × 10⁻¹⁴ e^((1538 ± 112)/T) cm³ molecule⁻¹ s⁻¹ | 283-348 | Atmospheric pressure of air | Relative rate | |
| V-shaped temperature dependence | 295-837 | 1 bar (He) | Laser photolysis / Transient absorption |
| Product | Molar Yield (%) | Analytical Method | Reference |
|---|---|---|---|
| Methylphosphonic acid, monomethyl ester | Not quantified | API-MS | |
| Carbon Monoxide (CO) | 54 ± 6 | FT-IR | |
| Carbon Dioxide (CO₂) | 5 ± 1 (in dry air) | FT-IR | |
| Formaldehyde (HCHO) | 3.9 ± 0.7 | FT-IR | |
| Formic Acid (HC(O)OH) | < 1.4 (in dry air) | FT-IR | |
| RONO₂ (Alkyl nitrate) | ~4 | FT-IR | |
| Formate ester | ~8 | FT-IR |
Interactions with Other Atmospheric Radicals (e.g., NO₃, O₃): Rate Constants and Mechanistic Insights
The atmospheric chemistry of Dimethyl methylphosphonate involves reactions with radicals other than •OH, notably the nitrate (B79036) radical (NO₃) and ozone (O₃). Studies have measured the rate constants for these gas-phase reactions at ambient temperature and atmospheric pressure using relative rate methods.
For the reaction with the nitrate radical, a rate constant has been determined, indicating that this is a potential pathway for the atmospheric degradation of DMMP, particularly during the nighttime when NO₃ concentrations are higher. In contrast, the reaction with ozone is significantly slower. Experimental measurements have only been able to establish an upper limit for the rate constant, suggesting that the reaction between DMMP and ozone is not a significant atmospheric removal process.
| Radical | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| Nitrate (NO₃) | (2.0 ± 1.0) × 10⁻¹⁶ | |
| Ozone (O₃) | < 6 × 10⁻²⁰ |
Hydrolysis Processes in Aqueous and Hot-Compressed Water Systems
The hydrolysis of Dimethyl methylphosphonate has been investigated, particularly in hot-compressed water, which is relevant for chemical neutralization processes. In these high-temperature aqueous systems (200 to 300 °C), DMMP undergoes hydrolysis following pseudo-first-order reaction kinetics. The reaction yields two primary, stable, and less-toxic products: methylphosphonic acid and methanol. This specific product formation is significant for the practical application of continuous hydrothermal reactors for chemical agent destruction.
Studies evaluating the effect of pressure on the reaction kinetics found no discernible impact on the hydrolysis rate in compressed liquid water at pressures between 20 and 30 MPa. The kinetics of the process have been characterized by determining the pseudo-first-order Arrhenius parameters.
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol | |
| Pre-exponential Factor (A) | 10⁷·⁵¹ ± ⁰·⁵⁸ s⁻¹ |
Reactions with Halogenating Agents (e.g., Thionyl Chloride)
Dimethyl methylphosphonate serves as a precursor in the synthesis of other organophosphorus compounds through reactions with halogenating agents. A key reaction is its treatment with thionyl chloride (SOCl₂) to produce methylphosphonic acid dichloride (CH₃POCl₂), also known as methylphosphonyl dichloride. This dichloride is a crucial intermediate in the production of certain chemical warfare agents. The reaction mechanism for the interaction of thionyl chloride with related phosphonothionates has been suggested to proceed through an ester chloride intermediate. Various amines can be used to catalyze this conversion process. The reaction can also be catalyzed by specific inorganic halides, with the process involving the addition of thionyl chloride to a heated mixture of DMMP and the catalyst.
Polymerization Reactions with Phosphorus Pentoxide
When Dimethyl methylphosphonate is equilibrated with phosphorus pentoxide (P₂O₅) at elevated temperatures (e.g., 110°C), a polymerization reaction occurs. Nuclear magnetic resonance (¹H-NMR) investigations of the resulting mixture show that it consists of poly(methylphosphate-phosphonate) heteropolymers of varying chain lengths. The equilibrium compositions of these mixtures deviate from a random statistical distribution of structural units. Specifically, there is a tendency for the formation of end and middle phosphonate groups, as well as end phosphate (B84403) groups, at the expense of branching phosphate and neso phosphonate groups.
Conformer-Specific Dissociation Dynamics of DMMP Radical Cations
The dissociation dynamics of the Dimethyl methylphosphonate radical cation (DMMP⁺) are complex and dependent on the specific conformer (spatial isomer) of the molecule. Following ionization, the DMMP⁺ can exist in different conformations, and these conformers exhibit distinct dynamics when excited to higher electronic states, leading to different fragmentation products.
Pump-probe experiments have shown that ionization induces coherent oscillations of the parent ion yield. The subsequent fragmentation produces ions such as PO₂C₂H₇⁺ and PO₂CH₄⁺. The yields of these fragment ions oscillate out of phase with the parent ion but show a slight phase shift relative to each other. This phase difference is attributed to the presence of at least two populated conformers of DMMP under experimental conditions, each leading to a different dissociation pathway. Computational studies combining electronic structure theory and nonadiabatic surface hopping dynamics support these findings, showing that excitation to higher electronic states leads to the observed fragments. The coherent motion in the DMMP radical cation has been assigned to a bending mode.
| Fragment Ion | Experimental Observation | Reference |
|---|---|---|
| PO₂C₂H₇⁺ | Oscillatory yield observed in pump-probe experiments | |
| PO₂CH₄⁺ | Oscillatory yield observed in pump-probe experiments |
Heterogeneous Reaction Mechanisms on Solid Surfaces
The interaction of Dimethyl methylphosphonate with solid surfaces, particularly metal oxides, is critical for applications in catalysis and decontamination. The adsorption and subsequent decomposition mechanisms vary depending on the nature of the metal oxide.
On surfaces like aluminum oxide, magnesium oxide, and lanthanum oxide, the initial interaction involves the coordination of the phosphoryl (P=O) group to a Lewis acid site on the surface. This is followed by the stepwise elimination of the methoxy (B1213986) groups, which can begin at temperatures as low as 50°C. These methoxy groups combine with surface hydrogens to form methanol, which then desorbs from the surface. The final product on these oxides is a surface-bound methylphosphonate, where the P-CH₃ bond remains intact and is resistant to further oxidation.
The reaction on iron oxide is notably different. The initial interaction is stronger and also likely involves unidentate coordination to a surface Lewis acid site. However, upon heating above 200°C, both the methoxy and the phosphorus-bound methyl groups begin to break down. Complete elimination of all methyl and methoxy groups is observed after heating above 300°C in a vacuum. The ability of iron oxide to cleave the robust P-CH₃ bond is attributed to the multiple oxidation states available to the iron atoms.
On cerium oxide (CeO₂), the decomposition of DMMP also proceeds through the breaking of the P-OCH₃ bond. The surface lattice oxygen of the CeO₂ plays a crucial role in this thermocatalytic process. The reaction produces gas-phase products including methanol, CO, H₂, CO₂, and H₂O, while surface byproducts like phosphates, carbonates, and formates accumulate, which can lead to deactivation of the catalyst. The specific morphology of the CeO₂ nanomaterial (e.g., nanorods, nanocubes) can influence the side reactions involving methanol.
Studies on zirconium hydroxide (B78521) have also been conducted to understand the kinetics of DMMP adsorption and decomposition. These investigations have highlighted that tracking the ρ(PCH₃) vibrational modes in infrared spectroscopy provides an accurate way to monitor the decomposition reaction and its products over time.
Adsorption Mechanisms on Diverse Metal Oxide Surfaces (e.g., TiO2, CeO2, MoO3, Al2O3, MgO, Y2O3, Fe2O3, CuO, ZrO2)
The adsorption of dimethyl methylphosphonate (DMMP) on various metal oxide surfaces is a critical first step in its decomposition and has been extensively studied. The interaction is largely governed by the surface properties of the metal oxide, including the presence of Lewis acid sites, surface hydroxyl groups, and defects such as oxygen vacancies.
On Titanium dioxide (TiO2) , DMMP adsorption is temperature-dependent. At temperatures below 200 K, DMMP adsorbs molecularly, interacting with the surface through its phosphoryl oxygen atom with either Lewis acid sites (Ti^n+) or surface hydroxyl groups via hydrogen bonding. nsf.gov Above 214 K, the adsorption becomes dissociative, leading to the cleavage of a P-OCH3 bond. nsf.gov
Cerium dioxide (CeO2) demonstrates high reactivity towards DMMP, with decomposition occurring even at room temperature. researchgate.net DMMP adsorbs on the Ce atom via its phosphoryl oxygen. researchgate.net Pristine CeO2 surfaces have been found to be more reactive than hydroxylated ones. researchgate.net
For Molybdenum trioxide (MoO3) , the interaction with DMMP is weak on pristine surfaces due to a lack of strong Lewis acid sites. nih.gov However, the presence of oxygen vacancies and surface hydroxyl groups significantly enhances adsorption. nih.gov
On Aluminum oxide (Al2O3) , initial binding occurs through the P=O group to a surface acid site. acs.org Quantum chemical studies suggest that the energetically favorable mode of adsorption is the formation of a dative bond between the phosphoryl oxygen and a surface aluminum atom. acs.org
Magnesium oxide (MgO) also facilitates the initial binding of the P=O species to a surface acid site. acs.org Theoretical studies propose that the decomposition on MgO is a stoichiometric process rather than a catalytic one, with regular surface Mg^2+ and O^2- ions participating in the reaction. nih.gov
Yttria (Y2O3) nanoparticles have been shown to dissociatively adsorb DMMP at room temperature. nih.gov The interaction leads to the cleavage of a P-OCH3 bond, resulting in a surface-bound methyl methylphosphonate and a methoxy group. nih.gov The extent of decomposition is observed to increase with decreasing particle size, indicating the importance of edge, corner, and defect sites. acs.org
Iron oxide (Fe2O3) exhibits a stronger initial interaction with DMMP compared to Al2O3, MgO, and La2O3, likely involving unidentate coordination to a Lewis acid site. acs.orgucr.edu This strong interaction is attributed to the availability of multiple oxidation states for iron, which facilitates the subsequent decomposition steps. acs.org
Copper oxide (CuO) demonstrates significant decomposition of DMMP at room temperature. ucr.edu The interaction involves the breaking of P-O-CH3, P=O-CH3, and P-CH3 bonds. ucr.edu
On Zirconium dioxide (ZrO2) , bulk crystalline ZrO2 is relatively inactive towards DMMP decomposition. researchgate.net However, nanosized zirconium hydroxide and subnanoscale ZrO2 clusters show significant reactivity. researchgate.netmdpi.com On (ZrO2)3 clusters, DMMP undergoes dissociative adsorption at room temperature, likely through the scission of a P-OCH3 bond. mdpi.com
| Metal Oxide | Primary Adsorption Mechanism | Key Surface Sites | Adsorption Type |
| TiO2 | Interaction of phosphoryl oxygen with surface sites. nsf.gov | Lewis acid sites (Ti^n+), hydroxyl groups. nsf.gov | Molecular (<200K), Dissociative (>214K). nsf.gov |
| CeO2 | Adsorption on Ce atom via phosphoryl oxygen. researchgate.net | Cerium atoms. researchgate.net | Dissociative at room temperature. researchgate.net |
| MoO3 | Weak interaction, enhanced by surface defects. nih.gov | Oxygen vacancies, hydroxyl groups. nih.gov | Primarily molecular, enhanced by defects. nih.gov |
| Al2O3 | Dative bond formation from phosphoryl oxygen to Al. acs.orgacs.org | Lewis acid sites (Al atoms). acs.org | Molecular/Dissociative. acs.org |
| MgO | Binding of P=O to surface acid sites. acs.org | Lewis acid sites (Mg^2+). acs.org | Dissociative. nih.gov |
| Y2O3 | Cleavage of P-OCH3 bond. nih.gov | Edge, corner, and defect sites. acs.org | Dissociative at room temperature. nih.gov |
| Fe2O3 | Strong unidentate coordination to Lewis acid sites. acs.orgucr.edu | Lewis acid sites (Fe atoms). acs.org | Dissociative. acs.org |
| CuO | Breaking of P-O-CH3, P=O-CH3, and P-CH3 bonds. ucr.edu | Undercoordinated metal centers. ucr.edu | Extensive decomposition at room temperature. ucr.edu |
| ZrO2 | Scission of P-OCH3 bond on nanoscale clusters. mdpi.com | Undercoordinated metal centers on clusters. mdpi.com | Dissociative on reactive forms. mdpi.com |
Thermocatalytic Decomposition Pathways and Intermediates
The thermocatalytic decomposition of Dimethyl methylphosphonate (DMMP) on metal oxide surfaces proceeds through a series of steps involving the cleavage of its various chemical bonds. The specific pathways and the resulting intermediates are highly dependent on the nature of the metal oxide catalyst.
Generally, the initial step in the thermocatalytic decomposition of DMMP involves the cleavage of the P-OCH3 bonds. On single valent metal oxides such as Al2O3, MgO, and Y2O3, this is the primary reaction pathway. mdpi.com For instance, on Al2O3, one methoxy group is removed at around 200 °C, and the second is removed at 300 °C. mdpi.com The P-CH3 bond, however, remains intact on these surfaces even at temperatures exceeding 400 °C. mdpi.com The decomposition on these oxides leads to the formation of surface-bound methylphosphonate. acs.org
In contrast, multivalent metal oxides, such as those of iron, cerium, and copper, are capable of cleaving the more stable P-CH3 bond. acs.orgmdpi.com The availability of multiple oxidation states in these metals provides a low-energy pathway for the oxidative cleavage of this bond. acs.org For example, iron oxide can facilitate the total elimination of both methyl and methoxy groups at temperatures above 300 °C in a vacuum. acs.org
On CeO2 catalysts, the thermocatalytic decomposition of DMMP yields gaseous products including methanol, carbon monoxide, hydrogen, carbon dioxide, and water, with phosphate species remaining on the surface as byproducts. mdpi.com The primary reaction pathway is similar across different morphologies of CeO2 (nanoparticles, nanorods, and nanocubes), though side reactions involving methanol can differ. mdpi.com The decomposition on CeO2 involves the nucleophilic attack by surface lattice oxygen on the phosphorus atom, leading to the scission of the P-CH3 bond and the formation of cerium methyl phosphate, which further decomposes. mdpi.com
Studies on (ZrO2)3 clusters have shown the evolution of methanol as a major reaction product through two distinct pathways with desorption peaks around 410 K and 575 K. jh.edu Minor products such as dimethyl ether and formaldehyde are also observed at higher temperatures. jh.edu The decomposition on these clusters is stoichiometric rather than catalytic. jh.edu
| Catalyst | Primary Decomposition Pathway | Key Intermediates | Gaseous Products |
| Al2O3, MgO, Y2O3 | Stepwise cleavage of P-OCH3 bonds. mdpi.com | Surface-bound methylphosphonate. acs.org | Methanol. acs.org |
| Fe2O3 | Cleavage of both P-OCH3 and P-CH3 bonds. acs.org | Not specified. | Total elimination of methyl and methoxy groups. acs.org |
| CeO2 | Cleavage of P-OCH3 and P-CH3 bonds. mdpi.com | Cerium methyl phosphate. mdpi.com | Methanol, CO, H2, CO2, H2O. mdpi.com |
| (ZrO2)3 clusters | Cleavage of P-OCH3 bonds. jh.edu | Surface-bound methoxy, methyl methylphosphonate. jh.edu | Methanol, dimethyl ether, formaldehyde. jh.edu |
Photocatalytic Oxidation Mechanisms and Product Evolution
The photocatalytic oxidation of Dimethyl methylphosphonate (DMMP) has been primarily investigated using titanium dioxide (TiO2) as the photocatalyst. This process utilizes ultraviolet (UV) irradiation to generate highly reactive species on the catalyst surface, leading to the degradation of DMMP.
The photocatalytic degradation of DMMP on TiO2 proceeds in a stepwise fashion. acs.org The initial step is the adsorption of DMMP onto the TiO2 surface. Upon UV irradiation, electron-hole pairs are generated in the TiO2. These charge carriers can then react with adsorbed water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents.
These ROS then attack the adsorbed DMMP molecules. The proposed reaction pathway involves the oxidation of the methoxy groups, followed by the oxidation of the methyl group. longdom.org This leads to the formation of several intermediates. At low DMMP coverage, hydrolysis of the adsorbed DMMP can lead to the formation of methanol and methylphosphonic acid (MMPA). nih.gov Further photocatalytic oxidation of these intermediates occurs.
The evolution of products during the photocatalytic oxidation of DMMP on TiO2 has been identified through various analytical techniques. Gaseous products include carbon dioxide (CO2), which is the final product of complete mineralization of the organic part of the DMMP molecule. nih.gov In some cases, formic acid (HCOOH) and carbon monoxide (CO) have also been detected as gaseous intermediates, particularly at high DMMP surface coverage. nih.gov
Surface-bound intermediates include bidentate formates. nih.gov The ultimate phosphorus-containing product is phosphate (PO4^3-), which remains adsorbed on the TiO2 surface. acs.org The accumulation of these non-volatile phosphorus products can lead to the deactivation of the catalyst. nih.govacs.org
The efficiency of the photocatalytic process can be influenced by several factors, including the concentration of DMMP, the type and loading of the catalyst, and the presence of other species in the reaction environment, such as water and oxygen. longdom.org The presence of dissolved oxygen is crucial as it acts as an electron scavenger, preventing the recombination of electron-hole pairs and participating in the formation of hydroxyl radicals. longdom.org
| Catalyst | Reaction Mechanism | Key Intermediates | Final Products |
| TiO2 | Stepwise oxidation by photogenerated reactive oxygen species. acs.orglongdom.org | Methylphosphonic acid, formic acid, surface-bound formates. nsf.govnih.gov | CO2, H2O, and surface-bound phosphate. nsf.govacs.org |
Oxidative Decomposition Processes and Active Sites
The oxidative decomposition of Dimethyl methylphosphonate (DMMP) on metal oxide surfaces involves the cleavage of its P-C and P-O bonds, a process that is particularly effective on multivalent metal oxides. These materials can provide active sites and facilitate redox reactions that lead to the complete breakdown of the DMMP molecule.
Active sites for the oxidative decomposition of DMMP on metal oxides are typically undercoordinated metal cations, which act as Lewis acid sites. These sites facilitate the initial adsorption of the DMMP molecule through its phosphoryl oxygen. acs.org
On variable-valence metal oxides like CeO2 and CuO , the redox couple of the metal ions (e.g., Ce^4+/Ce^3+, Cu^2+/Cu^+) plays a crucial role in providing a low-energy pathway for the oxidation reactions. mdpi.com This allows for the cleavage of the strong P-CH3 bond, which is resistant to breaking on single-valent metal oxides. acs.org
For CuO , significant room-temperature decomposition of DMMP is observed, with the breaking of P-O-CH3, P=O-CH3, and P-CH3 bonds. ucr.edu The participation of lattice oxygen in the decomposition mechanism is a key factor, leading to substantial changes in the chemical and electronic environment of the surface. ucr.edu
On Fe2O3 , the availability of the Fe(III)/Fe(II) redox couple provides a low-energy path for the oxidative cleavage of the P-CH3 bond. acs.org This results in a more complete decomposition of DMMP compared to non-redox active oxides like Al2O3 and MgO. acs.org
The decomposition products on these multivalent metal oxides can be further oxidized to carbon monoxide (CO), carbon dioxide (CO2), and various phosphorus oxides (POx), in contrast to the more limited decomposition on single-valent oxides which primarily yields methanol, dimethyl ether, and methylphosphonic acid. mdpi.com
| Metal Oxide | Key Active Sites | Decomposition Mechanism |
| CeO2, CuO | Lewis acid sites, redox-active metal ions (Ce^4+/Ce^3+, Cu^2+/Cu^+). mdpi.com | Redox-mediated oxidative cleavage of P-OCH3 and P-CH3 bonds. mdpi.com |
| Fe2O3 | Lewis acid sites, Fe(III)/Fe(II) redox couple. acs.org | Low-energy oxidative cleavage of the P-CH3 bond. acs.org |
| TiO2 | Oxygen vacancies. rsc.org | P-OCH3 bond cleavage facilitated by vacancy sites. rsc.org |
Role of Surface Lattice Oxygen and Oxygen Vacancies in Catalytic Activity
Surface lattice oxygen and oxygen vacancies play a pivotal role in the catalytic decomposition of Dimethyl methylphosphonate (DMMP) on metal oxide surfaces, particularly on reducible oxides like CeO2 and TiO2.
On CeO2 , surface lattice oxygen is a key participant in the thermocatalytic decomposition of DMMP. mdpi.com The excellent oxygen storage and release capacity of CeO2, facilitated by the reversible redox transition between Ce^4+ and Ce^3+, allows for the involvement of lattice oxygen in the oxidative decomposition process. mdpi.com This is often described by the Mars-van Krevelen mechanism, where the lattice oxygen is consumed during the oxidation of the adsorbate, creating an oxygen vacancy. mdpi.com This vacancy is then replenished by gas-phase or bulk oxygen. mdpi.com The transformation of Ce^4+ to Ce^3+ is associated with the formation of oxygen vacancies, which are critical for the redox mechanism and oxygen migration to the surface. mdpi.com
Studies on CuO have also indicated the participation of lattice oxygen in the room-temperature decomposition of DMMP, which leads to significant changes in the surface's chemical and electronic properties. ucr.edu
For TiO2 , while the pristine surface shows low reactivity, oxygen vacancies are crucial active sites for the decomposition of DMMP. rsc.orgrsc.org Density functional theory (DFT) calculations have shown that oxygen vacancies significantly lower the energy barrier for the cleavage of the P-OCH3 bond in DMMP. rsc.org Experimental results from temperature-programmed desorption (TPD) on rutile TiO2(110) show that the amount of decomposition products, such as methanol and formaldehyde, is comparable to the concentration of oxygen vacancies on the surface. rsc.org This suggests that these defect sites are the primary locations for the reactive decomposition of DMMP on this surface. rsc.org
The thermal decomposition of DMMP on high surface area TiO2 nanoparticles also demonstrates the role of lattice oxygen. acs.org At temperatures above 400 K, thermally activated lattice oxygen becomes dominant in the oxidation of surface-bound methoxy groups, which are intermediates in the DMMP decomposition. acs.org The removal of lattice oxygen can be tracked by observing changes in the infrared absorbance of the material. acs.org
| Metal Oxide | Role of Surface Lattice Oxygen | Role of Oxygen Vacancies |
| CeO2 | Participates in the oxidative decomposition of DMMP via the Mars-van Krevelen mechanism. mdpi.com | Formed during the Ce^4+ to Ce^3+ reduction; crucial for the redox mechanism and oxygen mobility. mdpi.com |
| CuO | Involved in the room-temperature decomposition of DMMP. ucr.edu | Not explicitly detailed in the provided search results. |
| TiO2 | Dominant in the high-temperature oxidation of surface intermediates. acs.org | Key active sites for the cleavage of the P-OCH3 bond, lowering the reaction barrier. rsc.orgrsc.org |
Catalyst Deactivation Mechanisms by Phosphorus Species and Other Byproducts
A significant challenge in the catalytic decomposition of Dimethyl methylphosphonate (DMMP) is the deactivation of the catalyst over time. This loss of activity is primarily caused by the strong adsorption and accumulation of phosphorus-containing species and other byproducts on the active sites of the catalyst.
On CeO2 catalysts, the accumulation of phosphates, carbonates, and formates has been identified as the main reason for deactivation during the thermocatalytic decomposition of DMMP. mdpi.com These byproducts mask the active sites on the catalyst surface, preventing further interaction with DMMP molecules. mdpi.com The presence of phosphorus-oxygen species on the surface of deactivated CeO2 has been confirmed, indicating the buildup of P-containing byproducts that suppress the decomposition reaction. mdpi.com
Similarly, on TiO2 , the reactive sites are quickly poisoned by oxidation products, which include a strongly bound, non-volatile phosphorus compound. mdpi.com During photocatalytic oxidation, the catalyst is extensively poisoned by surface-bound phosphonate products. acs.org Multiple DMMP adsorption-reaction cycles on TiO2(110) have shown that the active sites for decomposition are blocked after a single cycle due to the accumulation of surface carbon and phosphorus. acs.org However, the activity of the TiO2 surface can be regenerated by heating in oxygen at 800 K or in a vacuum to 965 K, which removes these deactivating species. acs.org
For supported metal catalysts, such as platinum clusters on TiO2, deactivation is also a significant issue. The Pt clusters show no sustained activity for DMMP decomposition, with product yields dropping to zero after a single cycle. acs.org This is attributed to a combination of poisoning of the active sites by surface phosphorus species and the encapsulation of the Pt clusters by reduced titania at high temperatures (strong metal-support interactions). acs.org
In the case of CuO-based catalysts, the formation of copper phosphate and copper carbonate byproducts on the surface of the deactivated catalyst has been suggested. mdpi.com
| Catalyst | Deactivating Species | Mechanism of Deactivation |
| CeO2 | Phosphates, carbonates, formates. mdpi.com | Masking of active sites by accumulated byproducts. mdpi.com |
| TiO2 | Surface-bound phosphonates, carbon, and phosphorus. acs.orgacs.org | Poisoning of active sites by strongly adsorbed, non-volatile products. mdpi.com |
| Pt/TiO2 | Surface phosphorus species. acs.org | Poisoning of active sites and encapsulation of metal clusters. acs.org |
| CuO | Copper phosphate, copper carbonate. mdpi.com | Formation of stable byproduct layers on the catalyst surface. mdpi.com |
Adsorptive Degradation and Hydrolysis on Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) have emerged as promising materials for the adsorptive degradation and hydrolysis of Dimethyl methylphosphonate (DMMP) due to their high surface area, tunable porosity, and the presence of catalytically active metal nodes.
The interaction of DMMP with Zr-based MOFs, such as UiO-66, UiO-67, and MOF-808, has been a particular focus of research. For UiO-66 , which has small pore apertures, DMMP adsorbs molecularly on the surface of the crystallites, primarily through hydrogen bonding between the phosphoryl oxygen of DMMP and the free hydroxyl groups on the Zr6 nodes. preprints.org However, decomposition does not readily occur within the bulk structure of UiO-66. preprints.org DMMP can be thermally desorbed from UiO-66, returning the MOF to its original state. preprints.org
In contrast, UiO-67 and MOF-808 , which have larger pores, exhibit both physisorption and chemisorption of DMMP. preprints.org The hydrolysis of nerve agent simulants in MOFs with small pore apertures is often limited to the external surface. Therefore, increasing the number of active nodes on the external surface, as is the case with MOF xerogels that have higher defect levels, can enhance reactivity. nih.gov
MOF-808 is particularly effective for the hydrolysis of nerve agent simulants due to its highly undercoordinated Zr nodes, which provide a greater number of open metal sites for catalysis, and its large pore size, which allows for easier diffusion of the simulant to the active sites. nih.gov X-ray photoelectron spectroscopy (XPS) analysis of MOF-808 after exposure to DMMP and thermal annealing indicates the presence of two types of stable phosphorus-containing species within the framework. preprints.org
The catalytic activity of MOFs for the hydrolysis of organophosphorus compounds is a key feature, as it allows for the potential regeneration and reuse of the material. The mechanism involves the Lewis acidic metal centers of the MOF acting as catalytic sites for the hydrolysis reaction. The rate of hydrolysis can be influenced by factors such as pH and catalyst loading.
| MOF | Interaction with DMMP | Hydrolysis Activity | Key Factors |
| UiO-66 | Molecular adsorption on external surface via hydrogen bonding. preprints.org | Limited, primarily surface-based. nih.govpreprints.org | Small pore apertures restricting access to internal active sites. preprints.org |
| UiO-67 | Physisorption and chemisorption. preprints.org | Active for hydrolysis. | Larger pore size compared to UiO-66. |
| MOF-808 | Physisorption and chemisorption. preprints.org | Highly active for hydrolysis. nih.gov | High number of undercoordinated metal sites and large pore size. nih.gov |
Computational and Theoretical Investigations of Dimethyl Methylphosphonate
Electronic Structure and Molecular Orbital Analyses
The electronic structure of DMMP has been a subject of significant computational study, often in conjunction with experimental techniques like gas-phase photoelectron spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. nih.govacs.org Density Functional Theory (DFT) calculations are commonly employed to analyze the electronic structure, assign spectral features observed experimentally, and visualize the molecular orbitals (MOs). nih.govacs.org
Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. For DMMP, the HOMO is typically localized on the phosphoryl (P=O) oxygen, indicating this site's favorability for electrophilic attack. The LUMO, conversely, is often centered on the P-O-C bonds, suggesting a susceptibility to nucleophilic attack at the phosphorus atom. These computational findings are essential for predicting how DMMP will interact with other molecules and surfaces. nih.gov
Studies comparing DMMP with parent molecules show that the valence and core-level binding energies follow predictable trends based on the functional group substitutions on the central phosphorus atom. nih.govacs.org This systematic behavior allows for a deeper understanding of the electronic effects of the methyl and methoxy (B1213986) groups. The detailed electronic and molecular orbital data from these computational studies serve as a vital reference for research on DMMP's adsorption on various surfaces. nih.govacs.org
Conformation Analysis and Potential Energy Surface Mapping
Dimethyl methylphosphonate (B1257008) is a flexible molecule with multiple rotational degrees of freedom, leading to the existence of several conformers. Computational methods are essential for identifying the stable conformers and mapping the potential energy surface (PES) that governs their interconversion. rutgers.edunih.gov
Early ab initio calculations and subsequent studies have identified several low-energy conformers for DMMP. rutgers.edunih.gov The primary distinction between the most stable conformers lies in the dihedral angles of the two 'O=P-O-C' groups. nih.gov Two nearly isoenergetic conformers are typically found to be the most populated under experimental conditions. nih.gov One of these conformers possesses C_s symmetry, where the dihedral angles are equal, while the other is asymmetric, with dihedral angles differing by approximately 25°. nih.gov
Potential energy optimizations have revealed at least four local minima on the potential energy surface of the DMMP molecule. rutgers.edu The most stable is an asymmetric conformer, which has a mirror image of equal stability. rutgers.edu A symmetric conformer is only slightly less stable, by about 2.0 kJ/mol. rutgers.edu Other conformers have been identified at significantly higher potential energies, suggesting their concentrations are likely negligible in most conditions. rutgers.edu Understanding the relative energies and rotational barriers between these conformers is critical for accurately modeling the behavior of DMMP in different environments, from the gas phase to condensed phases and interactions with surfaces. rutgers.edu
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone for investigating the chemical and physical properties of DMMP due to its balance of computational cost and accuracy.
DFT is extensively used to model the adsorption of DMMP on various surfaces, particularly those of metal oxides like TiO₂, MoO₂, and SiO₂, which are relevant for sensing and catalysis. researchgate.netescholarship.orgnih.gov These calculations help determine the most stable adsorption geometries, binding energies, and the nature of the molecule-surface interaction. acs.orgdtic.mil
Studies on anatase TiO₂ show that molecular adsorption occurs primarily through the formation of a dative bond between a surface titanium atom and the phosphoryl oxygen (Ti---O=P). dtic.mil Additional stabilization can come from hydrogen-like bonds between the methyl groups of DMMP and surface oxygen atoms. dtic.mil DFT calculations have estimated adsorption energies on pristine anatase surfaces to be around -21.0 kcal/mol (-88 kJ/mol). dtic.mil
On amorphous silica (B1680970), DMMP adsorbs molecularly through hydrogen bonds formed between surface silanol (B1196071) (Si-OH) groups and the phosphoryl oxygen. nih.govacs.org The calculated binding energy for the most stable configuration, where the P=O group forms two hydrogen bonds with adjacent silanols, was reported to be 88 kJ/mol. acs.org However, experimental measurements in the zero-coverage limit suggest a lower desorption energy of 54.5 ± 0.3 kJ/mol. nih.govacs.org DFT calculations are crucial for interpreting these experimental results and understanding how surface features like defects and hydroxylation influence binding. researchgate.net
| Surface | Adsorption Site/Interaction | Method | Adsorption Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Anatase TiO₂ (010) | Ti---O=P dative bond | DFT (B3LYP) | -88 | dtic.mil |
| Hydroxylated SiO₂ | P=O with two Si-OH groups | DFT | -88 | acs.org |
| Amorphous SiO₂ | P=O with isolated Si-OH | Experimental (TPD) | -54.5 ± 0.3 | nih.govacs.org |
| MoO₂ | Strong interaction | DFT | Not specified | escholarship.org |
DFT calculations are instrumental in elucidating the reaction mechanisms of DMMP, such as its decomposition on catalytic surfaces. researchgate.netresearchgate.net By mapping the potential energy surface, researchers can identify reaction intermediates, determine transition state geometries, and calculate activation energy barriers for different decomposition pathways. researchgate.netresearchgate.net
For instance, on the rutile TiO₂(110) surface, DFT studies have shown that oxygen vacancies are key active sites for the decomposition of DMMP. researchgate.net These vacancies significantly lower the energy barrier for P-OCH₃ bond cleavage by 0.7 eV, enabling the reaction to proceed at temperatures around 600 K. researchgate.net Similarly, investigations into DMMP hydrolysis on metal-organic frameworks (MOFs) like UiO-67 have used DFT to compute the energy profiles for reaction pathways, comparing different levels of theory to understand the catalytic process. researchgate.net On Cu₄ clusters supported on TiO₂(110), DFT calculations revealed that the clusters make the P–O, O–C, and P–C bond cleavages of DMMP significantly more exothermic, promoting decomposition even at room temperature. acs.org These simulations provide molecular-level insights into how catalysts enhance the breakdown of organophosphonates. researchgate.netacs.org
DFT is a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov Theoretical frequency calculations for DMMP help in the assignment of experimental spectra, providing a detailed understanding of the molecule's vibrational modes. nih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, researchers can generate a theoretical spectrum that can be directly compared with experimental data. nih.gov This comparison is crucial for identifying the presence of DMMP, understanding its conformational state, and detecting changes in its structure upon adsorption or reaction. The accuracy of these predictions allows for the detailed analysis of fundamental vibrational modes, aiding in the interpretation of complex experimental spectra. nih.gov
Ab Initio and High-Level Quantum Chemical Calculations (e.g., Coupled Cluster, MP2)
While DFT is widely used, higher-level ab initio quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer greater accuracy for certain properties, albeit at a higher computational cost. nih.govmtak.hu These methods are often used to benchmark DFT results and to study systems where electron correlation effects are particularly important. arxiv.orgarxiv.org
For DMMP, these high-level calculations have been applied to refine the understanding of its conformational landscape and electronic structure. rutgers.edu For example, early studies used ab initio methods to determine the geometries and relative stabilities of DMMP conformers, providing a reliable reference for the development of molecular mechanics force fields. rutgers.edu More recent work may employ methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) to obtain benchmark-quality energies for reaction pathways or binding energies, providing a "gold standard" against which other methods can be compared. nih.gov While full geometry optimizations or frequency calculations at the CC level can be computationally prohibitive for a molecule of DMMP's size, single-point energy calculations on DFT- or MP2-optimized geometries are a common strategy to achieve high accuracy. arxiv.org
Molecular Dynamics Simulations for Conformational Dynamics and Surface Interactions
Molecular dynamics (MD) simulations have proven to be a valuable computational tool for investigating the conformational dynamics of Dimethyl methylphosphonate (DMMP) and its interactions with various surfaces at an atomic level. These simulations provide insights into the molecule's behavior in different environments, which is crucial for understanding its transport and fate.
Conformational Dynamics
MD simulations, in conjunction with ab initio modeling, have been employed to develop potential models for DMMP that accurately reproduce its molecular conformations. These studies have identified several conformers of DMMP, with their relative stabilities determined by the orientation of the methoxy groups. One study identified two primary conformers, with one being more stable by 1.75 kcal/mol, leading to a Boltzmann-weighted relative number concentration of 95/5 at 300 K. Another theoretical study also found two main conformers with very similar dynamics in their ground state after ionization. The energy difference between conformers is a critical factor, as it dictates their population distribution under experimental conditions and can influence their subsequent chemical reactivity.
The dynamics of the DMMP radical cation have also been investigated using pump-probe experiments and nonadiabatic surface hopping dynamics. These studies revealed coherent oscillations of the parent ion yield, indicating vibrational dynamics along the P=O bond stretch coordinate. Interestingly, the two primary conformers, while behaving similarly in the ground state, exhibit distinct excited-state dynamics, leading to different dissociation products. This highlights the importance of considering conformational isomers in understanding the chemical dynamics of DMMP.
Surface Interactions
The interaction of DMMP with various surfaces has been extensively studied using MD simulations, providing a molecular-level understanding of adsorption and potential decomposition pathways.
Interaction with Water: MD simulations of DMMP in aqueous solutions have elucidated the nature of its interaction with water molecules. On average, a single DMMP molecule forms two hydrogen bonds with surrounding water molecules, primarily through the phosphoryl oxygen atom (P=O). The lifetime of these hydrogen bonds is short, not exceeding the rotational correlation time of an individual water molecule, which suggests that long-lived DMMP-H₂O complexes are not formed. The choice of partial atomic charges in the simulation model is critical for accurately describing the phase behavior and physical properties of DMMP-water systems.
Interaction with Silica Surfaces: Reactive molecular dynamics simulations using the ReaxFF reactive force field have been used to examine the interaction of DMMP with amorphous silica surfaces. These simulations have shown that the nature of DMMP adsorption is highly dependent on the hydroxyl coverage of the silica surface.
High Hydroxyl Densities: At higher hydroxyl densities (e.g., 4.5 hydroxyls/nm²), DMMP binds to the surface through a combination of van der Waals forces and hydrogen bonding. The calculated binding energy on a silica surface with this hydroxyl density is -4.7 kcal/mol.
Low Hydroxyl Densities: At lower hydroxyl surface coverages, stronger interactions are observed. Covalent bonds can form between the phosphoryl oxygen of DMMP and 3-coordinate silicon defects on the surface.
Extremely Low Hydroxyl Coverages: At very low hydroxyl densities (e.g., 2.0 nm⁻²), fragmentation of the DMMP molecule has been observed in simulations.
These simulation findings are supported by experimental techniques such as infrared spectroscopy, which have demonstrated that the strength of DMMP-silica interactions is related to the number of hydrogen bonds that can be formed with the surface. Temperature-programmed desorption experiments have determined the activation energy for desorption of a single DMMP molecule from amorphous silica to be 54.5 ± 0.3 kJ/mol in the limit of zero coverage.
Interaction with Graphene: The interaction of DMMP with a multilayer graphene surface has been investigated using molecular beam experiments. At low temperatures (around 120 K), DMMP adsorbs onto the graphene surface. The desorption energy for submonolayer coverage was measured to be 290 meV (28 kJ/mol). At higher surface temperatures, the scattering of DMMP transitions from trapping-desorption to direct-inelastic reflection, where a significant portion of the incident translational energy is retained.
Theoretical Prediction of Tropospheric Oxidation and Rate Constants
Theoretical and computational chemistry plays a pivotal role in predicting the atmospheric fate of Dimethyl methylphosphonate (DMMP), primarily its oxidation in the troposphere. The dominant initial step in the atmospheric degradation of DMMP is its reaction with the hydroxyl (OH) radical.
Theoretical studies have employed ab initio structural methods and semiclassical dynamics modeling to calculate the rate constants for the reaction between DMMP and OH radicals over a range of temperatures. These calculations involve determining the structure and energetics of the reactants, transition states, and products for all possible hydrogen atom abstraction pathways.
Two primary conformers of DMMP have been identified through computational methods, with the more stable conformer being the dominant species at room temperature. The theoretical calculations of reaction rate constants consider the contributions from both conformers. The abstraction of a hydrogen atom can occur from either the P-CH₃ group or the O-CH₃ groups.
Calculations have shown that the abstraction from the O-CH₃ groups is the major decomposition pathway. The computed temperature-dependent rate constants from theoretical models often show good agreement with experimental measurements, frequently falling within the experimental error bars.
The table below presents a comparison of theoretically predicted and experimentally determined rate constants for the reaction of DMMP with OH radicals at approximately 296-298 K.
| Method | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Theoretical Calculation | 1.04 x 10⁻¹¹ | |
| Experimental Measurement | (1.04 ± 0.06) x 10⁻¹¹ | |
| Experimental Measurement | (6.25 x 10⁻¹⁴) e^((1538 ± 112)/T) at 283-348 K | |
| Experimental Measurement | (2 ± 1) x 10⁸ M⁻¹ s⁻¹ (aqueous phase) |
The atmospheric lifetime (τ) of DMMP with respect to its reaction with OH radicals can be estimated using the calculated rate constant (kOH) and the average atmospheric concentration of OH radicals ([OH]). The lifetime is given by the equation τ = 1 / (kOH * [OH]). Using a typical global average OH concentration, the atmospheric lifetime of DMMP is estimated to be on the order of a few days, indicating its relatively rapid removal from the troposphere through this oxidation pathway.
In addition to the reaction with OH radicals, the reactions of DMMP with other atmospheric oxidants such as nitrate (B79036) radicals (NO₃) and ozone (O₃) have been considered. However, experimental and theoretical studies have shown that the rate constants for these reactions are significantly smaller than that for the OH radical reaction. Therefore, the reaction with OH radicals is the primary sink for DMMP in the troposphere.
The products of the OH-initiated oxidation of DMMP have also been investigated. The initial hydrogen abstraction leads to the formation of a carbon-centered radical, which then reacts with molecular oxygen. Subsequent reactions can lead to the formation of various products, including methyl methylphosphonate and other oxygenated species.
Applications of Dimethyl Methylphosphonate in Advanced Chemical Technologies and Materials Science
Development and Performance as a Flame Retardant
DMMP is a well-established flame retardant utilized to enhance the fire safety of various polymeric materials. taylorandfrancis.com Its effectiveness is attributed to its ability to interrupt the combustion cycle in both the gas phase and the condensed phase. empa.chasme.org It is considered an environmentally friendly flame retardant as it generates minimal smoke and is non-corrosive. taylorandfrancis.com
Dimethyl methylphosphonate (B1257008) operates through a dual-action mechanism, exerting flame-inhibiting effects in both the gaseous and condensed phases of a fire.
Condensed-Phase Action: In the solid or liquid state of a burning material, DMMP also contributes to flame retardancy. asme.org Upon heating, it can break down to form phosphoric and polyphosphoric acids. mdpi.comnih.gov These acidic species promote the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface. asme.orgnih.govresearchgate.net This char layer acts as a physical barrier that limits the transfer of heat from the flame to the polymer and slows the diffusion of combustible volatile gases and oxygen between the condensed and gas phases. asme.org While primarily known for its gas-phase activity, the contribution of DMMP to the formation of this protective phospho-carbonaceous layer is significant. acs.org
DMMP is typically incorporated into materials as an additive flame retardant, meaning it is physically blended into the polymer matrix. nih.govmdpi.com This method has been applied to a range of polymers, including polyurethane foams, waterborne polyurethanes (WPU), and fiber-reinforced plastics (FRP). mdpi.comresearchgate.net A potential drawback of this approach is that the additive can migrate to the surface or volatilize over time, which may reduce the long-term flame-retardant performance of the material. mdpi.com
To address this and enhance performance, advanced integration strategies have been developed. One such method involves loading DMMP into the porous structures of metal-organic frameworks (MOFs) like HKUST-1 or zeolitic imidazole (B134444) frameworks (ZIF-8) before they are embedded into polymer resins. acs.orgosti.govrsc.org This technique can improve the processability and mechanical properties of the final composite material while also minimizing the release of volatile organic compounds. acs.orgosti.gov
The inclusion of DMMP significantly improves the fire resistance of polymers. For example, adding 10 wt% of DMMP to a Fiber Reinforced Plastics (FRP) matrix can increase the Limiting Oxygen Index (LOI) to 30.4. researchgate.net In another application, the combination of DMMP and nano-silica in waterborne polyurethane (WPU) raised the LOI from 18.1% to 28.3% and allowed the composite to achieve a V-0 rating in the UL-94 vertical burn test. mdpi.com
| Polymer Matrix | DMMP Content (wt%) | Co-Additive | Initial LOI (%) | Final LOI (%) | UL-94 Rating | Source |
|---|---|---|---|---|---|---|
| Fiber Reinforced Plastic (FRP) | 10 | None | - | 30.4 | - | researchgate.net |
| Waterborne Polyurethane (WPU) | - | Nano-silica | 18.1 | 28.3 | V-0 | mdpi.com |
The effect of Dimethyl methylphosphonate on the ignition delay time—the period between the introduction of a fuel and its auto-ignition—is complex and highly dependent on the specific hydrocarbon fuel. researchgate.net
Experimental studies using heated shock tubes have revealed varied effects. For mixtures involving ethylene (B1197577) (C₂H₄), the addition of DMMP did not significantly modify the ignition delay times. researchgate.net In contrast, for methane (B114726) (CH₄) mixtures, DMMP exhibited a strong promoting effect, shortening the ignition delay time. researchgate.net This promoting effect is attributed to radical combination cycles that lead to an increase in heat release, which accelerates the global reaction rate even as the concentration of key radicals drops. dtic.mil
This promotion of ignition under auto-ignition conditions contrasts with its role in inhibiting established flames. In studies of stable, non-premixed methane-air flames, DMMP acts as a potent inhibitor, reducing the flame's stability. nist.gov This demonstrates that DMMP's interaction with combustion chemistry is nuanced; it can suppress a propagating flame through radical scavenging while simultaneously accelerating the onset of ignition for certain fuels by altering the pre-ignition chemical kinetics. nist.govresearchgate.net
Role in Organic Synthesis and Reagent Chemistry
Beyond its primary application as a flame retardant, DMMP serves as a useful reagent in organic synthesis, particularly for carbon-carbon bond formation. wikipedia.org
While its predominant use is in materials science, Dimethyl methylphosphonate possesses reactivity as an alkylating agent. When heated to temperatures above 302°F (150°C), DMMP can act as a methylating agent, transferring a methyl group to substrates such as basic nitrogen compounds and phenols. nih.gov However, this application is less common compared to its widespread use as a flame retardant.
A significant application of DMMP in organic synthesis is its use as a precursor for generating phosphonate (B1237965) carbanions (ylide precursors) for reactions such as the Horner-Wadsworth-Emmons (HWE) olefination. wikipedia.orgchemeurope.com The process begins with the deprotonation of the methyl group attached to the phosphorus atom using a strong base, which forms a highly reactive, nucleophilic carbanion. sigmaaldrich.com
This phosphonate-derived anion is a key intermediate in the synthesis of β-ketophosphonates. sigmaaldrich.com The anion reacts with an ester, displacing the alkoxy group to form the β-ketophosphonate. sigmaaldrich.com These products are stable precursors that can then be used in subsequent HWE reactions with aldehydes or ketones to produce α,β-unsaturated ketones, a common structural motif in pharmaceuticals and other fine chemicals.
Applications in Wittig-Horner-Emmons (HWE) Reaction Methodologies
Dimethyl methylphosphonate (DMMP) serves as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method in organic synthesis for the formation of carbon-carbon double bonds. core.ac.ukwikipedia.org This reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity (favoring the trans isomer). wikipedia.orgorganic-chemistry.org
The process begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphoryl group, using a base such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), to generate a nucleophilic phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. wikipedia.org The resulting intermediate subsequently eliminates a dialkylphosphate salt, which is water-soluble and easily removed from the reaction mixture, to form the alkene. wikipedia.org The HWE reaction is often preferred over the traditional Wittig reaction because the dialkylphosphate byproduct can be easily separated, and the phosphonate carbanions are generally more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgchempedia.info The stereochemical outcome of the reaction, favoring the (E)-alkene, can be influenced by factors such as the steric bulk of the reactants and the reaction temperature. wikipedia.org
Precursor for Other Organophosphorus Compounds
Dimethyl methylphosphonate is a key starting material in the synthesis of other valuable organophosphorus compounds. rsc.orgdtic.mil Its chemical structure allows for targeted modifications to produce more complex molecules for various applications in materials science, agriculture, and medicinal chemistry. rsc.org
A significant application of DMMP as a precursor is in the production of methylphosphonic acid dichloride (CH₃POCl₂). wikipedia.org This conversion is achieved by reacting DMMP with thionyl chloride (SOCl₂). wikipedia.org Methylphosphonic acid dichloride is a critical intermediate in the synthesis of certain highly toxic organophosphorus compounds, specifically the G-series nerve agents sarin (B92409) and soman. wikipedia.org Due to this application, the production and distribution of DMMP are regulated under the Chemical Weapons Convention as a Schedule 2 chemical. wikipedia.org The reaction can be catalyzed by various amines. wikipedia.org This role as a precursor underscores the compound's importance in both industrial organic synthesis and international security protocols. wikipedia.orgnih.gov
Advanced Detection and Decontamination Systems for Chemical Threats
Design and Performance of Chemiresistive Gas Sensors for DMMP Detection
Chemiresistive gas sensors are a prominent technology for the detection of Dimethyl methylphosphonate, valued for their simple design, cost-effectiveness, and direct electrical readout. researchgate.netacs.org These sensors operate based on the principle that the electrical resistance of a semiconducting material changes upon exposure to a target gas. researchgate.netacs.org The most common materials used for DMMP detection are n-type metal oxide semiconductors (MOS), such as tin dioxide (SnO₂), zinc oxide (ZnO), and tungsten trioxide (WO₃). researchgate.netkoreascience.kr
The sensing mechanism involves the adsorption of atmospheric oxygen onto the semiconductor surface at elevated temperatures, which traps free electrons and forms a high-resistance depletion layer. researchgate.net When a reducing gas like DMMP is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band and causing a measurable decrease in resistance. acs.orgresearchgate.net
The performance of these sensors is defined by several key parameters, including sensitivity, selectivity, response time, and the limit of detection (LOD). Research has focused on enhancing these metrics by modifying the sensor materials. For instance, fabricating nanomaterials like nanofibers or nanoparticles increases the surface-area-to-volume ratio, providing more active sites for gas interaction. researchgate.netrsc.org Doping metal oxides with other elements, such as aluminum in ZnO nanoparticles, can create more oxygen vacancies and improve sensing performance. elsevierpure.com Heterojunction structures, like CuO nanoparticles on ZnO "flowers," have demonstrated faster response times compared to single-oxide sensors. researchgate.net Despite their advantages, challenges remain, such as cross-sensitivity to other volatile organic compounds (VOCs) and the potential for sensor "poisoning," where phosphorus compounds irreversibly adsorb on the surface, degrading performance over time. koreascience.kr
| Sensing Material | Operating Temperature | Limit of Detection (LOD) | Response Time | Key Findings | Reference |
|---|---|---|---|---|---|
| SnO₂ Nanowires | Not specified | 0.1 ppm | Not specified | Demonstrated detection capability using a volt-amperometric method. | koreascience.kr |
| ZnO/SnO₂ Hybrid Nanomodules | Room Temperature | 0.1 ppb | Not specified | Achieved low detection limits at room temperature, though response magnitude was modest. | koreascience.kr |
| WSe₂ Nanosheets | Room Temperature | ~122 ppb (theoretical) | 100 s (to 10 ppm) | High response attributed to large specific surface area and efficient charge transfer. | rsc.org |
| CuO NPs/ZnO Flowers | 350 °C | Not specified | 26.2 s | Heterojunction structure provides high selectivity and a significantly faster response compared to pure ZnO. | researchgate.net |
| Al-doped ZnO NPs | Not specified | Not specified | Not specified | Doping increased oxygen vacancies, leading to remarkable sensitivity and selectivity toward DMMP. | elsevierpure.com |
Spectroscopic Techniques for Real-time DMMP Vapor Monitoring (e.g., SERS)
Spectroscopic techniques offer powerful tools for the real-time monitoring of DMMP vapor, providing high sensitivity and molecularly specific information. mdpi.comacs.org Among these, Surface-Enhanced Raman Scattering (SERS) has garnered significant attention due to its ability to deliver rapid, non-destructive, and highly sensitive detection of chemical agents and their simulants. mdpi.comduke.edu
SERS operates by amplifying the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface, typically gold or silver. tandfonline.com This enhancement allows for the detection of trace amounts of an analyte, overcoming the inherently weak signals of conventional Raman spectroscopy. tandfonline.com For DMMP detection, various SERS substrates have been developed, such as silver nanoparticle composites anchored on cotton swabs, which allow for simple swabbing and analysis of residues from irregular surfaces. mdpi.com Another approach involves using a thin water film to confine and concentrate DMMP molecules on the SERS substrate as the water evaporates, enhancing the signal for molecules that interact weakly with the metal surface. nih.gov The unique vibrational fingerprint provided by the SERS spectrum allows for specific identification of DMMP. mdpi.com
Other spectroscopic methods are also employed for real-time monitoring. Fourier Transform Infrared (FTIR) spectroscopy is effective for monitoring organophosphorus compounds by identifying their functional groups, which absorb infrared light at characteristic frequencies. acs.orgarxiv.org Additionally, advanced techniques like Tunable Diode Laser Absorption Spectroscopy (TDLAS) can be used to measure gas temperature profiles during the decomposition of simulants, providing insights into reaction dynamics. arxiv.orgresearchgate.net
| Technique | Substrate/Method | Limit of Detection (LOD) | Key Advantages | Reference |
|---|---|---|---|---|
| SERS | Silver Nanoparticle/Cotton Swab Composite | 1 g/L | Rapid, high sensitivity, portable for on-site detection. | mdpi.com |
| SERS | Thin Water Film Confinement | Not specified | Effective for molecules with weak interaction with the substrate. | nih.gov |
| SERS | Silver Oxide Films | Not specified | UV irradiation can further enhance signals by forming Ag nanoclusters. | duke.eduspiedigitallibrary.org |
| SERS | ZIF-8-coated Au@Ag Nanorods | Trace levels | Ultrasensitive and reliable platform for quantitative detection. | tandfonline.com |
Catalytic Degradation Systems for Environmental Remediation and Decontamination
Catalytic degradation is an effective strategy for the environmental remediation of DMMP, as it destroys the molecule's toxic structure, converting it into less harmful products. semanticscholar.org Metal oxides are widely studied as catalysts for this purpose due to their ability to cleave the P-OCH₃ and P-CH₃ bonds in DMMP. mdpi.commdpi.com Materials such as cerium oxide (CeO₂), titanium dioxide (TiO₂), and copper oxide (CuO) have demonstrated significant catalytic activity. mdpi.commdpi.comnsf.gov
The mechanism of thermocatalytic decomposition on metal oxides often involves the surface lattice oxygen, which plays a critical role in the reaction pathways. mdpi.com For variable-valence oxides like CeO₂, the ability to switch between oxidation states (e.g., Ce⁴⁺ and Ce³⁺) facilitates redox reactions that can completely oxidize DMMP into products like CO₂, H₂O, and phosphates. semanticscholar.orgmdpi.commdpi.com The morphology of the catalyst, such as nanorods or nanocubes, can influence its performance, with different shapes exposing different crystal facets and active sites. mdpi.com Bimetallic catalysts, like CuO/CeO₂, can exhibit synergistic effects where the interaction between the two metals enhances catalytic activity beyond that of the individual components. semanticscholar.orgmdpi.com
Photocatalysis is another promising approach. For example, a system using an ultrathin film of TiO₂ on an aluminum reflector was shown to significantly boost photocatalytic activity, increasing the DMMP decomposition rate by over 2000 times compared to a benchmark catalyst. nsf.gov Metal-organic frameworks (MOFs) have also emerged as effective catalysts for the degradation of nerve agent simulants, offering high surface areas and tunable active sites. preprints.org A major challenge in catalytic systems is deactivation, which can occur due to the accumulation of byproducts like phosphates on the catalyst surface. mdpi.com
| Catalyst System | Degradation Method | Key Findings | Reference |
|---|---|---|---|
| CeO₂ Nanomaterials (Nanorods, Nanocubes) | Thermocatalytic | Nanorods showed the highest performance; surface lattice oxygen is vital for decomposition. | mdpi.com |
| CuO/CeO₂ Bimetallic Catalyst | Thermocatalytic | Synergistic effects between Cu and Ce significantly improve decomposition performance compared to single oxides. | semanticscholar.orgmdpi.com |
| TiO₂ Ultrathin Film Photocatalytic Light Absorber | Photocatalytic | Boosted light absorption led to a >2000-fold increase in the decomposition rate compared to benchmark TiO₂. | nsf.gov |
| (MoO₃)₃ Clusters | Thermocatalytic | Decomposition proceeds via elimination of methanol (B129727) at elevated temperatures. | rsc.org |
| Metal-Organic Frameworks (MOFs) | Catalytic Hydrolysis | Effectively absorb and degrade DMMP; combines Lewis acidic sites with a rigid, porous structure. | preprints.org |
Adsorption Technologies for DMMP Capture and Removal
Adsorption is a critical technology for the capture and removal of DMMP from air and water, serving as the primary mechanism in protective equipment like gas masks. acs.org This process relies on porous materials that can trap and hold DMMP molecules on their surface. A wide range of materials have been investigated for their adsorptive properties, including activated carbons, metal oxides, and molecularly imprinted polymers. acs.orgacs.orgnih.gov
Activated carbons, particularly those impregnated with metal oxides and other reactive compounds (e.g., ASZM-TEDA carbon), are standard materials for this application. acs.org The high surface area and pore volume of these carbons dictate their total adsorption capacity. acs.orgumd.edu The interaction can be physical (physisorption), driven by weak van der Waals forces, or chemical (chemisorption), involving stronger bond formation with active sites on the surface. nih.gov Ordered mesoporous carbons (OMCs) have been shown to have higher desorption energies for DMMP compared to microporous carbons, indicating stronger binding within their structured pores. acs.org
Metal oxides like CeO₂ and ZrO₂ also serve as effective adsorbents, often with the added benefit of catalytically decomposing the captured DMMP. acs.orgjh.edu Studies on mesoporous CeO₂ have shown high reactivity toward DMMP decomposition even at room temperature. acs.org The adsorption process on metal oxides typically involves the phosphoryl oxygen of DMMP binding to a metal cation on the surface. acs.org More advanced materials include molecularly imprinted polymers, which are synthesized using DMMP as a template to create micropores with a specific geometry that selectively adsorbs DMMP molecules. nih.gov
| Adsorbent Material | Adsorption Mechanism | Key Findings | Reference |
|---|---|---|---|
| Ordered Mesoporous Carbons (OMCs) | Physisorption | Adsorption capacity is proportional to surface area and pore volume; desorption energies are 95–103 kJ mol⁻¹ at low coverage. | acs.org |
| Mesoporous CeO₂ | Chemisorption & Decomposition | High reactivity for DMMP decomposition at room temperature; adsorption energy on the (110) surface is -164.8 kJ mol⁻¹. | acs.org |
| (ZrO₂)₃ Clusters | Chemisorption & Decomposition | One DMMP molecule adsorbs per cluster with dissociative adsorption occurring at room temperature. | jh.edu |
| Silica (B1680970) Molecularly Imprinted Materials | Selective Adsorption | Microporous material with specific geometry for DMMP allows for highly selective capture. | nih.gov |
| Magnetic Activated Carbon | Dispersed Solid Phase Extraction | Effective for extracting DMMP from aqueous samples for subsequent analysis. | rsc.org |
Investigation of DMMP Permeation in Coating Materials
The permeation of Dimethyl methylphosphonite (DMMP) through various coating materials is a critical area of research, primarily driven by its use as a simulant for highly toxic organophosphorus nerve agents. Understanding the barrier properties of coatings against DMMP provides crucial insights into the development of effective protective layers for both military equipment and civilian infrastructure. Investigations in this field focus on quantifying key permeation parameters such as breakthrough time, permeation rate, and the cumulative amount of substance that passes through a coating. acs.org
Recent studies have explored a range of coating technologies, from peelable coatings to highly cross-linked epoxy systems, to enhance resistance to DMMP permeation. The findings from this research are pivotal in advancing the design and formulation of next-generation protective materials.
Detailed Research Findings
Research into DMMP permeation has yielded significant data on the performance of different coating systems. One notable study focused on a double-layer peelable coating (DLPC) designed as a removable protective barrier. When exposed to a 25 wt % DMMP solution, this double-layer system demonstrated a breakthrough time of approximately 1700 minutes. This was a tenfold increase in protection compared to a conventional monolayer peelable coating, showcasing the enhanced barrier properties of the multi-layer design. acs.orgresearchgate.net
The concentration of the DMMP solution was found to be a critical factor influencing the permeation process. As the concentration of DMMP increased, the permeation through the DLPC was accelerated. acs.org This acceleration is attributed to both the chemical similarity between the coating and the permeating solution and the physical mobility of the DMMP molecules themselves. acs.orgacs.org
Another area of intensive investigation involves highly cross-linked epoxy coatings. Studies on both fluorinated epoxy (F-EP) and standard epoxy (EP) coatings have demonstrated that the cross-link density is a key determinant of their resistance to DMMP. nih.gov Coatings with a sufficiently high cross-link density were able to completely prevent DMMP permeation over a three-hour test period. nih.gov For instance, F-EP and EP coatings with high cross-link densities showed no DMMP penetration, effectively barring the chemical agent. nih.gov
In contrast, coatings with lower cross-link densities allowed DMMP to permeate. For example, in one study, 25% of the DMMP permeated into an F-EP coating with a lower cross-link density within 30 minutes, with this amount increasing to 51% after three hours. nih.gov This highlights the direct relationship between the structural integrity of the polymer network and its ability to resist chemical ingress. The dense and solid network in highly cross-linked coatings physically restricts the permeation and penetration of DMMP molecules. nih.gov
The following interactive data tables summarize the key findings from these research efforts.
Permeation of DMMP in Peelable Coatings
| Coating Type | DMMP Concentration (wt %) | Breakthrough Time (minutes) | Key Finding |
| Monolayer Peelable Coating | 25 | ~170 | Baseline performance |
| Double-Layer Peelable Coating (DLPC) | 25 | ~1700 | 10-fold improvement over monolayer |
| Double-Layer Peelable Coating (DLPC) | 50, 75, 100 | Accelerated Permeation | Increased concentration reduces barrier effectiveness |
DMMP Retention in Epoxy Coatings with Varying Cross-Link Densities Over Time
| Coating Type | Time (hours) | DMMP Retention (%) | Observation |
| F-EP (low cross-link density) | 0.5 | 25 | Initial permeation is rapid |
| F-EP (low cross-link density) | 2 | 30 | Permeation continues over time |
| F-EP (low cross-link density) | 3 | 51 | Significant permeation after 3 hours |
| F-EP (high cross-link density) | 3 | 0 | No permeation detected |
| EP (high cross-link density) | 3 | 0 | No permeation detected |
Advanced Spectroscopic and Analytical Characterization Techniques in Dmmp Research
Electron Spectroscopy: Photoelectron Spectroscopy (UPS, XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure
Electron spectroscopy techniques are pivotal in elucidating the electronic structure of DMMP, providing fundamental information about its occupied and unoccupied molecular orbitals.
Photoelectron Spectroscopy (UPS and XPS): Gas-phase X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) have been employed to directly probe the core and valence level binding energies of DMMP. These experimental studies, often coupled with density functional theory (DFT) calculations, allow for the assignment of spectral features and visualization of molecular orbitals. The core-level binding energies of DMMP, as determined by XPS, show trends consistent with functional group substitution on the phosphorus center. UPS provides detailed information about the valence band, revealing the energies of the molecular orbitals involved in chemical bonding.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS spectroscopy probes the unoccupied electronic states of DMMP by exciting core electrons to empty molecular orbitals. This technique is highly sensitive to the chemical environment and bonding of the absorbing atom. NEXAFS spectra of DMMP provide a detailed fingerprint of its unoccupied molecular orbitals, which is crucial for understanding its reactivity and interactions with other molecules and surfaces. The combination of photoelectron and NEXAFS spectroscopy offers a comprehensive picture of the electronic structure
Environmental Fate and Atmospheric Chemistry of Dimethyl Methylphosphonate
Atmospheric Transport and Dispersion Characteristics
The atmospheric transport and dispersion of Dimethyl methylphosphonate (B1257008) are governed by its physical properties, such as vapor pressure, and meteorological conditions. With a vapor pressure of 1.2 mmHg at 25°C, DMMP can exist in the atmosphere predominantly as a vapor, making it susceptible to atmospheric transport. envirolink.govt.nz The atmospheric lifetime of a chemical is a key factor in determining its potential for long-range transport. iupac.orgeurochlor.org For DMMP, the atmospheric lifetime is primarily controlled by its reaction with photochemically produced hydroxyl (OH) radicals. metoffice.gov.uk
While specific large-scale atmospheric transport modeling studies for DMMP are not extensively available in the reviewed literature, the principles of atmospheric dispersion modeling can be applied. metoffice.gov.ukwikipedia.orgmdpi.com Models such as Gaussian plume models and Lagrangian particle models are used to predict the dispersal of airborne pollutants based on emission sources, meteorological data, and chemical transformation and deposition processes. metoffice.gov.ukwikipedia.orgiaea.org The relatively short atmospheric half-life of DMMP, estimated to be around 2.8 days due to reaction with OH radicals, suggests that while it can be transported over regional scales, its potential for very long-range, intercontinental transport may be limited compared to more persistent organic pollutants. iupac.orgmetoffice.gov.uk However, factors such as injection height into the atmosphere and specific meteorological events could influence its transport distance. eurochlor.org Deposition processes, including wet deposition (scavenging by precipitation) and dry deposition, will also influence its atmospheric concentration and the extent of its transport. iupac.org
Degradation Pathways in the Atmosphere and Formation of Byproducts
The primary degradation pathway for Dimethyl methylphosphonate in the troposphere is through oxidation initiated by hydroxyl (OH) radicals, with minor contributions from reactions with nitrate (B79036) radicals (NO3) and ozone (O3). iupac.org The reaction with OH radicals is the most significant removal process during the daytime.
The rate constant for the reaction of DMMP with OH radicals has been measured to be approximately 10.4 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K. iupac.org This reaction proceeds mainly through H-atom abstraction from the P-CH₃ and P-OCH₃ groups. The degradation of DMMP in the atmosphere leads to the formation of a variety of byproducts. In-situ analysis using atmospheric pressure ionization mass spectrometry (API-MS) has identified a primary product with a molecular weight of 110, attributed to methyl methylphosphonic acid monomethyl ester (CH₃OP(O)(CH₃)OH). iupac.org
Further oxidation and fragmentation of DMMP result in the formation of smaller carbon-containing compounds. Fourier transform infrared (FT-IR) spectroscopy has identified the following molar yields for the byproducts of the OH radical-initiated oxidation of DMMP:
Carbon monoxide (CO): 54 ± 6%
Carbon dioxide (CO₂): 5 ± 1% (in dry air)
Formaldehyde (B43269) (HCHO): 3.9 ± 0.7%
Formic acid (HC(O)OH): < 1.4% (in dry air)
Organic nitrates (RONO₂): approximately 4%
Formate ester: approximately 8% iupac.org
The reaction of DMMP with nitrate radicals is significantly slower, with a rate constant of approximately 2.0 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. iupac.org The reaction with ozone is even slower, with an upper limit for the rate constant determined to be <6 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹. iupac.org These slower reaction rates indicate that nitrate radicals and ozone play a minor role in the atmospheric removal of DMMP compared to OH radicals.
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Significance |
|---|---|---|
| OH Radical | 10.4 x 10⁻¹² | Primary daytime degradation pathway |
| NO₃ Radical | 2.0 x 10⁻¹⁶ | Minor nighttime degradation pathway |
| O₃ (Ozone) | <6 x 10⁻²⁰ | Negligible degradation pathway |
Sorption and Mobility in Geological and Aquatic Systems
The mobility of Dimethyl methylphosphonate in soil and aquatic systems is largely determined by its sorption behavior to soil particles, sediments, and other solid matrices. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. An estimated Koc value of 11 for DMMP suggests that it has very high mobility in soil and is not expected to strongly adsorb to suspended solids and sediment. metoffice.gov.uk This low Koc value is consistent with its water solubility.
However, experimental studies have shown that the sorption of DMMP can be highly dependent on the specific mineral composition of the soil. For instance, while it may be mobile in soils with low clay content, DMMP has been found to adsorb strongly to natural montmorillonite (B579905) clay minerals. metoffice.gov.uk This indicates that in clay-rich soils, the mobility of DMMP could be significantly lower than predicted by its Koc value alone. The interaction with mineral surfaces is often mediated by hydrogen bonding between the phosphoryl group (P=O) of DMMP and hydroxyl groups on the mineral surface. nih.govnih.gov
In aquatic systems, the low tendency for sorption to suspended solids suggests that DMMP will primarily remain in the dissolved phase, where it can be transported with the flow of water. metoffice.gov.uk Its mobility in groundwater is expected to be high in aquifers with low organic carbon and clay content. pca.state.mn.usnih.govenviro.wiki However, its transport can be retarded in geological formations containing minerals with a high affinity for DMMP. mdpi.com
Influence of Environmental Factors (e.g., humidity, temperature) on Behavior
Environmental factors such as humidity and temperature can significantly influence the behavior and fate of Dimethyl methylphosphonate in the environment.
Temperature: Temperature has a pronounced effect on the degradation rates of DMMP. The rate of hydrolysis increases with temperature, as demonstrated by the rapid degradation in hot-compressed water. wikipedia.orgnih.govjh.edu The rate of atmospheric degradation through reaction with OH radicals also exhibits a complex temperature dependence. wikipedia.org The desorption of DMMP from surfaces is also temperature-dependent, with higher temperatures leading to increased volatilization from contaminated surfaces. nih.gov
Humidity: Humidity, or the presence of water vapor, plays a crucial role in the interaction of DMMP with surfaces. Studies on the adsorption of DMMP on various oxide surfaces, such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), have shown that the presence of water can influence the adsorption mechanism and capacity. mdpi.comnih.gov In some cases, pre-adsorbed water can compete with DMMP for adsorption sites, while in others, it can facilitate interactions. eurochlor.org For example, on activated carbon, high relative humidity has been shown to lower the dynamic adsorption capacity for DMMP. eurochlor.org The volatility of DMMP has also been observed to be suppressed with increasing relative humidity. envirocomp.com
Future Research Directions and Emerging Paradigms for Dimethyl Methylphosphonate Studies
Rational Design of Next-Generation Catalysts for DMMP Degradation
The development of materials for the rapid and efficient decomposition of DMMP, often used as a simulant for highly toxic nerve agents, is a critical area of research. iucr.orgnih.gov Future efforts are moving away from trial-and-error discovery towards the rational design of catalysts with precisely tailored properties for optimal degradation performance. This approach involves a deep understanding of the atomic-scale reaction mechanisms to create superior decontamination materials. iucr.org
Key research focuses include:
Metal-Organic Frameworks (MOFs): Zirconium-based MOFs have demonstrated high efficacy in DMMP degradation. iucr.org Future work will involve modifying MOF structures, such as pore size and connectivity, to enhance DMMP adsorption and decomposition rates. The goal is to design MOFs that are effective even in the presence of humidity and other ambient gases. iucr.org
Multivalent Metal Oxides: Metal oxides, particularly those with multivalent cations like CeO₂, Fe₂O₃, and CuO, are promising for cleaving both P−OCH₃ and the more resilient P−CH₃ bonds in DMMP. mdpi.commdpi.com Research is focused on controlling the morphology (e.g., nanoparticles, nanorods, nanocubes) and creating composite catalysts (e.g., CuO/ZrO₂, CuO/CeO₂) to optimize performance. mdpi.commdpi.commdpi.com Understanding the role of surface lattice oxygen and defect sites is crucial for designing catalysts that resist poisoning from by-products like phosphates and carbonates. mdpi.comresearchgate.net
Advanced Catalyst Supports: Materials like titania (TiO₂) and alumina (B75360) are being explored as efficient supports for active catalytic metals. researchgate.netrsc.org The interaction between the support and the catalyst can significantly influence the reaction pathway and efficiency. For instance, TiO₂ is a good candidate to serve as a support for dispersed metal catalysts, as it can stabilize phosphorus-containing products, freeing the primary catalytic site for further reactions. rsc.org
The table below summarizes key findings for different catalyst types in DMMP degradation.
| Catalyst Type | Key Research Findings | Future Design Directions |
| Zirconium-based MOFs (e.g., UiO-66, NU-1000) | High adsorption capacity and rapid hydrolysis of DMMP. iucr.org The mechanism involves direct coordination of DMMP to Zr₆ cores followed by decomposition. iucr.org | Tuning pore size and connectivity; enhancing stability in humid conditions; improving selectivity. iucr.org |
| Cerium Oxide (CeO₂) | Morphology (nanorods vs. nanocubes) affects catalytic performance. mdpi.com Surface lattice oxygen plays a key role. mdpi.com Decomposition occurs at room temperature. nih.gov | Optimizing morphology for maximum active sites; creating defect-rich structures to enhance reactivity. mdpi.comresearchgate.net |
| Copper/Zirconium Oxides (CuO/ZrO₂) | Composite catalysts show enhanced thermocatalytic decomposition. mdpi.com The process involves cleavage of C-H, P=O, and methoxyl groups. mdpi.com | Optimizing loading ratios of CuO on ZrO₂; developing methods for catalyst regeneration to overcome poisoning. mdpi.com |
| Iron Oxides (e.g., Fe₂O₃) | Uniquely capable of activating the P−CH₃ bond at room temperature due to the Fe(III)/Fe(II) redox couple. mdpi.com | Combining with other oxides (e.g., ceria) to create synergistic effects for complete DMMP mineralization. researchgate.net |
Integration of Machine Learning and AI in DMMP Reaction Prediction and Material Discovery
Emerging applications in DMMP studies include:
Predicting Reaction Pathways: Deep learning models can be trained on extensive datasets of known chemical reactions to predict the products of DMMP interactions with various substances. rsc.org This is crucial for understanding degradation mechanisms and identifying potential toxic by-products.
Accelerating Materials Discovery: AI-driven high-throughput screening can rapidly evaluate thousands of potential catalyst candidates for DMMP degradation. researchgate.netnih.gov Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can even propose entirely new material structures with optimized functionalities for DMMP capture and decomposition. arxiv.org
Active Learning for Experimentation: Active learning, a subset of ML, can guide experimental work by suggesting the most informative experiments to perform next. acm.orgnih.gov This creates an efficient cycle where the AI model's predictions are validated experimentally, and the new data is used to refine the model, accelerating the optimization process. weforum.org
Advanced Spectroscopic Probes for In Situ and Operando DMMP Studies
To rationally design new materials and processes, it is essential to observe the molecular-level interactions of DMMP with surfaces in real-time and under realistic operating conditions. In situ (in the reaction environment) and operando (while operating) spectroscopic techniques are indispensable tools for achieving this, providing direct insights into reaction mechanisms, transient intermediates, and catalyst behavior. iucr.org
Key advanced probes for DMMP research include:
Synchrotron-Based X-ray Techniques: Techniques like X-ray powder diffraction and X-ray absorption spectroscopy are powerful for studying the structural changes in catalysts (like MOFs) as they adsorb and decompose DMMP vapor. iucr.org
Vibrational Spectroscopy:
In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique is highly effective for identifying surface-adsorbed species and reaction intermediates during the thermocatalytic decomposition of DMMP on metal oxides like CeO₂. mdpi.com
Attenuated Total Reflection (ATR) Infrared Spectroscopy: Variable-temperature in situ ATR-IR spectroscopy allows for the quantitative tracking of DMMP adsorption and decomposition kinetics on surfaces like zirconium hydroxide (B78521). nih.gov Researchers have proposed using the ρ(PCH₃) vibrational modes as a more accurate way to monitor the reaction, as they are less convoluted with signals from other by-products. nih.gov
Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS): AP-XPS provides information about the chemical state of the surface and the adsorbate under near-ambient pressures, offering a detailed look at the electronic interactions during DMMP decomposition on materials like MoO₂. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy has been used as a probe to distinguish between intracellular and extracellular environments, a principle that can be adapted to study DMMP within porous materials or complex systems. nih.gov
These advanced methods provide the critical data needed to validate theoretical models and guide the development of next-generation materials.
Development of Integrated Systems for Simultaneous Detection, Protection, and Decontamination
A major future goal is to move beyond single-function materials and create integrated systems that can simultaneously detect, protect against, and decontaminate DMMP. Such systems would provide a comprehensive solution for military and civilian applications, offering real-time threat assessment and response.
The development of these systems will require progress in several key areas:
High-Sensitivity Sensors: Research is focused on novel sensor platforms with high sensitivity and selectivity for DMMP at room temperature. Two-dimensional materials like tungsten diselenide (WSe₂) nanosheets have shown promise, exhibiting a low theoretical limit of detection in the parts-per-billion (ppb) range. rsc.org Another approach involves interband cascade lasers coated with a sorbent layer that captures DMMP, inducing a detectable optical loss. nih.govresearchgate.net
Reactive Protective Materials: The catalysts being developed for degradation (Section 7.1) can be incorporated into protective gear and filtration media. The challenge is to create materials that are not only reactive but also breathable, durable, and lightweight.
Automated Decontamination Units: For large-scale decontamination, automated systems that can control and monitor the process are needed. These systems integrate sensors to maintain the appropriate concentration of decontaminating agents (e.g., hydrogen peroxide vapor) and provide real-time data to ensure complete sterilization. dse-global.com
The ultimate vision is a "smart" material or device that can sense the presence of DMMP, trigger a protective response (e.g., closing a pore or releasing a neutralizing agent), and actively decompose the threat.
Exploration of DMMP in Novel Synthetic Transformations and Industrial Processes
While much research focuses on the degradation of DMMP, its unique chemical structure also makes it a valuable reagent and building block in organic synthesis and industrial applications. wikipedia.orgguidechem.com Future research will explore new ways to leverage its reactivity.
Current and potential future applications are summarized below:
| Application Area | Current Use | Future Research Directions |
| Organic Synthesis | Reagent in the Michaelis–Arbuzov and Horner–Wadsworth–Emmons reactions to form phosphonates and α,β-unsaturated amides. wikipedia.orgmdpi.com | Development of new catalytic systems using DMMP; exploration as a precursor for novel phosphonate-containing ligands, pharmaceuticals, or agrochemicals. |
| Flame Retardants | Primary commercial use as an additive flame retardant in polymers and fiber-reinforced plastics (FRP). wikipedia.orgresearchgate.net | Creation of reactive flame retardants where DMMP is chemically bonded into the polymer backbone to prevent leaching; synergistic combinations with other flame retardants. researchgate.net |
| Industrial Additive | Used as an anti-foaming agent, plasticizer, stabilizer, antistatic agent, and additive for solvents and hydraulic fluids. wikipedia.orgashland.com | Design of specialized hydraulic fluids for extreme temperature conditions; development of more effective and persistent anti-foaming agents for industrial processes. |
| Catalysis | Can be used as a catalyst in certain organic reactions. guidechem.com | Investigating its role in promoting novel chemical transformations; immobilizing DMMP or its derivatives on solid supports to create heterogeneous catalysts. |
The exploration of DMMP in these areas requires a balance between leveraging its useful properties and managing its potential health and environmental risks. ashland.com
Comprehensive Life Cycle Assessment of DMMP-Related Technologies and Sustainable Alternatives
As the use of DMMP and related technologies expands, a critical assessment of their entire life cycle—from synthesis to disposal—is essential to ensure environmental sustainability. A comprehensive Life Cycle Assessment (LCA) evaluates the environmental impact of a product or process, including raw material extraction, manufacturing, use, and end-of-life.
For DMMP-related technologies, an LCA would involve:
Evaluating Synthesis Routes: Assessing the energy consumption, waste generation, and toxicity of reagents used in the production of DMMP. researchgate.net
Analyzing Use-Phase Emissions: Quantifying any potential leaching or off-gassing of DMMP from products where it is used as an additive, such as flame retardants in consumer goods. ashland.com
Assessing Decontamination By-products: Analyzing the environmental impact of the products formed during the catalytic degradation of DMMP to ensure they are less toxic than the parent compound. mdpi.comresearchgate.netamazonaws.com
End-of-Life Management: Determining the best practices for the disposal or recycling of DMMP-containing materials and spent catalysts.
In parallel, a significant research thrust is the identification and development of sustainable alternatives . This is particularly relevant for applications where DMMP is used as a solvent or additive. The chemical industry is actively seeking bio-based and less toxic alternatives to traditional polar aprotic solvents. chemeurope.comrivm.nl For example, solvents like 2-Methyltetrahydrofuran (derived from corncobs) and Cyrene™ (derived from waste cellulose) are being developed as safer substitutes for compounds with similar toxicity profiles. youtube.com Research into such green alternatives could reduce the reliance on phosphonates in applications like flame retardants and industrial fluids.
Q & A
Q. What are the established synthetic routes for dimethyl methylphosphonite, and what key reagents are involved?
this compound is synthesized via deprotection of diethyl-2,2-(diethoxy)ethylphosphonate followed by protection as dimethylhydrazone derivatives. Key reagents include lithium diisopropylamide (LiN(iPr)₂) and tetrahydrofuran (THF), with reaction times varying between 3–20 hours under anhydrous conditions. The process requires careful monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to confirm intermediate formation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Essential safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
- Spill Management: Collect material using non-sparking tools, avoid water rinsing, and dispose in sealed containers .
- First Aid: For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water .
Q. Which spectroscopic and thermodynamic methods are recommended for characterizing this compound?
Reliable techniques include:
- Mass Spectrometry (MS): Reference NIST MS-NW-9774 (m/z fragmentation patterns) .
- Thermodynamic Data: Enthalpy of vaporization (ΔvapH = 45.2 kJ/mol) and free energy of reaction (ΔrG° = -128 kJ/mol) from NIST Chemistry WebBook .
- Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR to confirm phosphonite group integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in hydrazone formation?
Key optimization strategies:
- Catalyst Screening: Evaluate alternative bases (e.g., KOtBu) to LiN(iPr)₂ for improved selectivity.
- Temperature Control: Test reactions at 0–25°C to minimize side products.
- Reaction Monitoring: Use in-situ infrared (IR) spectroscopy to track aldehyde intermediate conversion .
Q. What analytical approaches resolve discrepancies in reported spectral data for this compound?
Discrepancies in mass spectral peaks or thermodynamic values (e.g., ΔrH°) can arise from impurities or calibration errors. Researchers should:
Q. How do competing reaction pathways influence the stability of this compound during storage?
The compound is prone to hydrolysis in humid environments. Stability can be enhanced by:
Q. What methodologies address contradictions in reaction kinetics reported across studies?
For example, reaction times ranging from 3–48 hours in hydrazone formation :
- Parameter Isolation: Systematically vary solvent (THF vs. DMF), temperature, and reagent stoichiometry.
- Kinetic Modeling: Use pseudo-first-order rate equations to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
